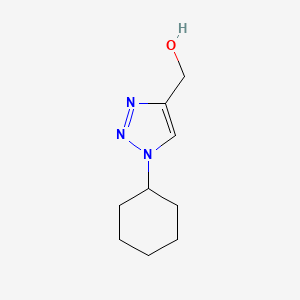
(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol
Vue d'ensemble
Description
“(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol” is a chemical compound with the IUPAC name (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol . It belongs to the class of 1,2,3-triazoles, which are known to play a vital role in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole derivatives has been reported in several studies. For instance, a new synthetic route leading to functionalized 1H-1,2,3-triazole-4-carbonitriles has been developed . Another study reported the synthesis of novel 1H-1,2,3-triazole analogs via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium .Chemical Reactions Analysis
1H-1,2,3-triazoles are known to undergo various chemical reactions. For instance, 1H-1,2,3-triazole-4-carbonitriles were examined as promising precursors in the simple and efficient method for the preparation of the 2-triazol-4-yl-thieno[2,3-d]pyrimidines . Another study reported the synthesis of new 1H-1,2,3-triazole analogs via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction .Applications De Recherche Scientifique
Catalysis in Organic Synthesis
A key application of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol derivatives is in catalyzing organic reactions. For instance, tris(triazolyl)methanol-Cu(I) complexes have been shown to catalyze Huisgen 1,3-dipolar cycloadditions efficiently, a critical reaction in organic synthesis (Ozcubukcu et al., 2009). Similarly, (1-(4-methoxybenzyl)-1-H-1,2,3-triazol-4-yl)methanol (MBHTM) has been used to enhance the rate of copper-catalyzed azide–alkyne cycloaddition reactions, which are fundamental in click chemistry (Tale et al., 2015).
Corrosion Inhibition
Derivatives of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol have been studied as corrosion inhibitors. For example, (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM) and related compounds have demonstrated effectiveness in inhibiting corrosion of mild steel in acidic mediums (Ma et al., 2017).
Anticancer Activity Evaluation
Some triazole derivatives, including those related to (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol, have been synthesized and evaluated for their anticancer activities. Studies have shown that certain compounds in this class exhibit significant activity against human leukemia and hepatoma cells (Dong et al., 2017).
Solubility and Chemical Properties Analysis
Research has also focused on understanding the solubility and chemical properties of these compounds. For instance, the solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol in various solvents has been measured and correlated, providing valuable data for their application in different chemical environments (Liang et al., 2016).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure of derivatives of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol have been extensively studied. These studies contribute to understanding the molecular conformation and potential applications in various fields, including pharmaceuticals and materials science (Dong & Huo, 2009).
Orientations Futures
1H-1,2,3-triazoles and their derivatives are promising compounds in the field of medicinal chemistry. They are being explored as potential building blocks for drug discovery . Future research could focus on further exploring the synthesis, properties, and potential applications of “(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol” and similar compounds.
Propriétés
IUPAC Name |
(1-cyclohexyltriazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c13-7-8-6-12(11-10-8)9-4-2-1-3-5-9/h6,9,13H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEKBJHHSKPZEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



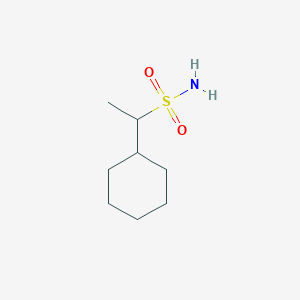
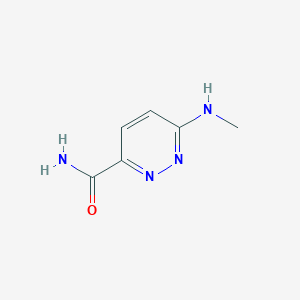
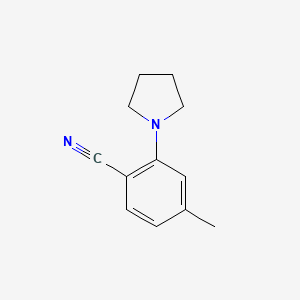
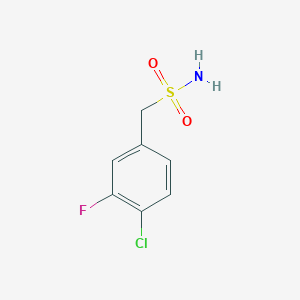
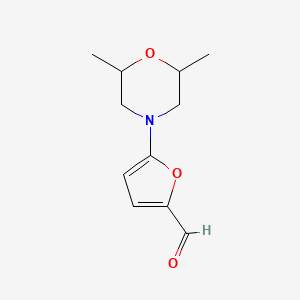
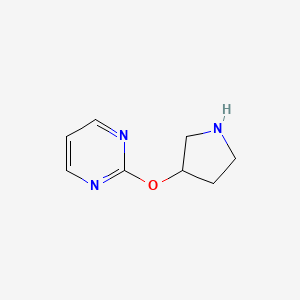
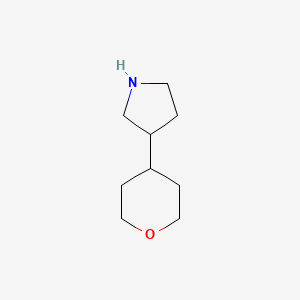
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid](/img/structure/B1428062.png)
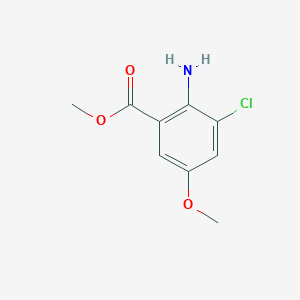

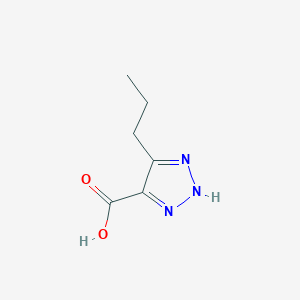
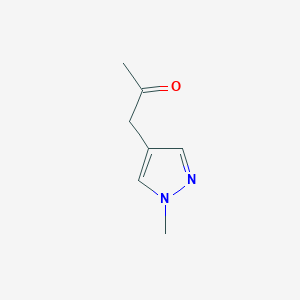
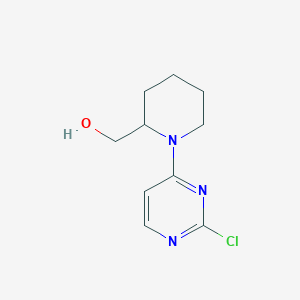
![Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine](/img/structure/B1428069.png)